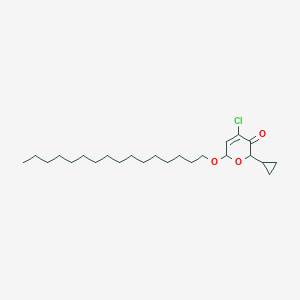
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including chemistry, biology, and industry. This compound features a pyran ring substituted with a chloro group, a cyclopropyl group, and a hexadecyloxy group, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and an aldehyde.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions using diazo compounds and transition metal catalysts.
Hexadecyloxy Group Incorporation: The hexadecyloxy group can be introduced through etherification reactions using hexadecanol and appropriate activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines or thiols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-cyclopropyl-6-fluoroquinazoline: Known for its potential therapeutic applications and unique chemical structure.
4-Chloro-2-cyclopropyl-6-ethylpyrimidine:
Uniqueness
4-Chloro-2-cyclopropyl-6-(hexadecyloxy)-2H-pyran-3(6H)-one is unique due to its combination of a pyran ring with a chloro, cyclopropyl, and hexadecyloxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
85980-63-8 |
|---|---|
Molekularformel |
C24H41ClO3 |
Molekulargewicht |
413.0 g/mol |
IUPAC-Name |
4-chloro-6-cyclopropyl-2-hexadecoxy-2H-pyran-5-one |
InChI |
InChI=1S/C24H41ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-27-22-19-21(25)23(26)24(28-22)20-16-17-20/h19-20,22,24H,2-18H2,1H3 |
InChI-Schlüssel |
YSAIKXPYZRDFCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC1C=C(C(=O)C(O1)C2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















